N-[(4-cyanophenyl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSCAFFHPPSNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-cyanophenyl)methyl]methanesulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a cyanophenyl moiety. Its molecular formula is C₉H₈N₂O₂S, with a molecular weight of approximately 198.24 g/mol. The structural characteristics contribute to its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, blocking substrate access, or altering enzyme conformation.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
- Modulation of Biochemical Pathways : The nitrile group may participate in interactions that modulate various biochemical pathways, leading to observed effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anti-inflammatory Activity
The compound has been studied for its potential to reduce inflammation in various models, including myocardial inflammation associated with ischemia and reperfusion injury. It has shown efficacy in improving myocardial repair and recovery of cardiac function by modulating immune responses during acute inflammatory phases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activities, potentially through the inhibition of specific signaling pathways involved in tumor growth and metastasis.
Myocardial Inflammation Study
- Objective : Evaluate the effects of this compound on myocardial inflammation.
- Methodology : Mice subjected to myocardial infarction were treated with the compound.
- Results : Treatment led to reduced cardiomyocyte damage, lower neutrophil infiltration, and improved cardiac function post-infarction. Statistical analyses indicated significant differences compared to control groups (p < 0.05) using Student’s T-test.
Anticancer Activity Assessment
- Objective : Investigate the anticancer potential of the compound.
- Methodology : Cell viability assays were performed on cancer cell lines.
- Results : The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-chlorophenyl)-N-(4-cyanophenyl)methanesulfonamide | Contains a chlorophenyl group | Investigated for pharmaceutical applications |
| 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide | Hydroxyethyl substituent | Exhibits anti-inflammatory and anticancer properties |
| N-(2-amino-4-cyanophenyl)methanesulfonamide | Amino group on the benzene ring | Potential enzyme inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of N-[(4-cyanophenyl)methyl]methanesulfonamide with structurally related methanesulfonamide derivatives is presented below, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Methanesulfonamide Derivatives
Key Findings:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -CN, -Cl, -NO2): Increase acidity of the sulfonamide NH group and reduce solubility in non-polar solvents. The cyano group in this compound may enhance dipole interactions compared to halogens . Electron-Donating Groups (e.g., -CH3, -OCH3): Improve lipophilicity and membrane permeability but may reduce crystallinity .
Biological Activity :
- Anti-inflammatory activity is prominent in derivatives with aryl amide substituents (e.g., N-(4-arylamidophenyl)methanesulfonamide), suggesting that bulky, planar groups enhance target binding .
- N-Heterocyclic variants (e.g., N-(2-furylmethyl)methanesulfonamide) exhibit lower stability under catalytic conditions, as seen in supercritical water gasification studies .
Crystallography and Hydrogen Bonding :
- Substituents dictate crystal packing via hydrogen bonds. For example, N-(4-hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, whereas halogenated analogs (e.g., N-(4-chlorophenyl)methanesulfonamide) exhibit weaker interactions due to reduced hydrogen-bonding capacity .
Synthetic Considerations: The synthesis of N-[(4-chloro-2-(hydroxymethyl)phenyl)methanesulfonamide () involves SOCl2-mediated chlorination, a method applicable to other derivatives. Cyano-substituted analogs may require specialized reagents (e.g., KCN or CuCN) for nitrile introduction .
Q & A
Q. What are the optimal synthetic routes for N-[(4-cyanophenyl)methyl]methanesulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Routes :
- Redox-Neutral Alkylation : A photoredox-catalyzed method using an organic photocatalyst (e.g., [Ru(bpy)₃]²⁺) enables alkylation under mild conditions. This approach avoids harsh reagents and achieves ~68% yield, as demonstrated in the synthesis of structurally related sulfonamides .
- Traditional Alkylation : Methylation of 4-cyanobenzylamine with methanesulfonyl chloride in solvents like DMF or DMSO, using bases (e.g., NaOH), yields the target compound. Temperature control (60–80°C) is critical to suppress side reactions like over-sulfonation .
- Key Variables : Solvent polarity (DMSO > DMF for polar intermediates), reaction time (2–6 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) significantly impact purity and yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the presence of the cyanophenylmethyl group (δ 4.2–4.5 ppm for CH₂) and sulfonamide protons (δ 7.3–7.5 ppm). IR spectroscopy identifies S=O stretches (~1350 cm⁻¹) and C≡N vibrations (~2230 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~224.06 for C₁₀H₁₁N₂O₂S⁺) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 53.56%, H: 4.46%, N: 12.49%) .
Advanced Research Questions
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), identifying electron-rich (cyanophenyl) and electron-deficient (sulfonamide) regions. This predicts sites for nucleophilic/electrophilic attacks .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO) and assess solvation energy barriers for reaction intermediates .
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) using force fields like AMBER. This aids in rational drug design for derivatives .
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer:
- Case Study : If one study reports potent enzyme inhibition (e.g., IC₅₀ = 1 µM) while another shows no activity:
- Assay Validation : Compare assay conditions (pH, temperature, cofactors). For example, carbonate dehydratase assays require Zn²⁺; its absence may explain discrepancies .
- Compound Stability : Perform HPLC-UV/MS stability tests under assay conditions. Degradation products (e.g., hydrolysis of the cyanophenyl group) may interfere with activity .
- Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out stereochemical or polymorphic variations .
Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Experimental Design :
- Leaving Group Tuning : Replace the sulfonamide with better leaving groups (e.g., tosylates) to enhance reactivity at the benzylic position .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups selectively. Ligands like SPhos improve yields in sterically hindered environments .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C for kinetic control vs. reflux for thermodynamic) to favor desired regioisomers .
Q. Future Directions
- Mechanistic Studies : Use stopped-flow kinetics to elucidate sulfonamide hydrolysis pathways under physiological conditions .
- Derivative Libraries : Synthesize analogs with varied substituents (e.g., fluoro, nitro) to explore structure-activity relationships (SAR) in enzyme inhibition .
- In Vivo Models : Evaluate pharmacokinetics in rodent models to assess blood-brain barrier penetration for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
